molecular formula C10H19NO2 B8690362 Tert-butyl allyl(ethyl)carbamate CAS No. 530157-09-6

Tert-butyl allyl(ethyl)carbamate

Cat. No.: B8690362
CAS No.: 530157-09-6
M. Wt: 185.26 g/mol
InChI Key: QUFBSMRRKUFHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl allyl(ethyl)carbamate is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

530157-09-6

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

tert-butyl N-ethyl-N-prop-2-enylcarbamate

InChI

InChI=1S/C10H19NO2/c1-6-8-11(7-2)9(12)13-10(3,4)5/h6H,1,7-8H2,2-5H3

InChI Key

QUFBSMRRKUFHOO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC=C)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The sub-titled compound was prepared from tert-butyl allylcarbamate (1.0 g), 60% sodium hydride (0.254 g), ethyl iodide (1.55 ml) and anhydrous N-methyl-2-pyrrolidinone (4 ml) by the method of Example 2(ii). The crude product was purified by chromatography on silica gel eluting with iso-hexane:ethyl acetate (19:1) to afford (0.53 g) of a colourless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.254 g
Type
reactant
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 31.44 g allyl-carbamic acid tert-butyl ester (200 mmol) in 300 ml DMF and 30 ml dry THF is treated with 12 g (300 mmol) NaH (60% suspension in mineral oil). The temperature is kept below 40° C. with an cold water bath. When the development of hydrogen gas ceased the reaction mixture is treated, under ice cooling, with 24 ml (300 mmol) ethyl iodide. After 16 h the mixture is diluted with 1 L water and extracted with TBME. The organic layer is washed extensively with water, concentrated under reduced pressure and distilled at 0.3 mmHg, bp. 38-39°, to yield the allyl-ethyl-carbamic acid tert-butyl ester.
Quantity
31.44 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Sodium hydride (60%, 0.25 g) was added to tert-butyl allylcarbamate (1.0 g) in anhydrous N-methylpyrrolidinone (4 ml) followed by ethyl iodide (1.6 ml). The crude product was purified by chromatography (SiO2, isohexane:ethyl acetate 19:1 as eluant) to afford the sub-title compound (0.53 g) as a colourless oil.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.